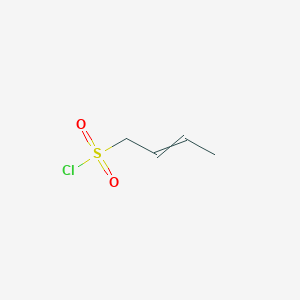

but-2-ene-1-sulfonyl chloride

Description

Contextual Significance of Unsaturated Organosulfur Compounds in Contemporary Chemical Synthesis

Unsaturated organosulfur compounds, characterized by the presence of both a sulfur-containing functional group and carbon-carbon double or triple bonds, are of profound importance in modern organic chemistry. ucl.ac.uk Their unique electronic properties and reactivity patterns make them valuable intermediates in the construction of complex molecular architectures. ucl.ac.ukslideshare.net The sulfonyl group, in particular, is a key pharmacophore in a multitude of therapeutic agents, including antibacterial and antiviral drugs. cbijournal.combenthamdirect.comresearchgate.net The presence of unsaturation within the molecule provides a handle for a wide range of chemical transformations, including cycloadditions, and various metal-catalyzed cross-coupling reactions, further expanding their synthetic utility. ucl.ac.uk

The Role of But-2-ene-1-sulfonyl Chloride within the Alkene Sulfonyl Chloride Class

This compound, with the chemical formula C₄H₇ClO₂S, is an organosulfur compound that features a sulfonyl chloride group attached to a butene backbone. smolecule.com This structure imparts a unique reactivity profile, allowing it to participate in both nucleophilic substitution at the sulfur atom and addition reactions across the double bond. smolecule.com Its versatility makes it a valuable precursor for synthesizing a variety of sulfonyl-containing compounds, such as sulfonic acids, sulfonate esters, and sulfonamides. smolecule.com The presence of the double bond also allows for further functionalization, making it a key intermediate in the synthesis of more complex molecules. smolecule.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₄H₇ClO₂S |

| Molecular Weight | 154.62 g/mol |

| Canonical SMILES | CC=CCS(=O)(=O)Cl |

| InChI Key | ZJAOQAVOWVZRRT-UHFFFAOYSA-N |

| CAS Number | 911286-90-3 |

Data sourced from public chemical databases. smolecule.combldpharm.com

Evolution of Research Paradigms for Sulfonyl Chlorides: From Classical Methods to Advanced Approaches

The synthesis of sulfonyl chlorides has traditionally relied on methods such as the reaction of sulfonic acids with chlorinating agents or the oxidative chlorination of thiols. While effective, these methods can sometimes require harsh reaction conditions. More recent research has focused on the development of milder and more efficient synthetic routes.

A significant advancement has been the advent of visible-light photocatalysis. bohrium.comorganic-chemistry.orgacs.org This approach allows for the direct synthesis of vinyl sulfones from alkenes and sulfonyl chlorides under ambient conditions, often utilizing economical and efficient photocatalysts like nano Cu2O/TiO2. bohrium.com These photocatalytic methods offer several advantages, including improved reaction efficiency and the ability to tolerate a wider range of functional groups. bohrium.comorganic-chemistry.orgacs.org Furthermore, acid-promoted reactions of sulfonyl chlorides with alkenes have been developed to regioselectively synthesize β-hydroxyl sulfone derivatives. thieme-connect.com

Scope of the Academic Review: Current Research Trajectories and Future Directions

Current research continues to explore the synthetic potential of this compound and other vinylic sulfonyl chlorides. Key areas of investigation include the development of novel catalytic systems for their synthesis and functionalization, including the use of visible light photoredox catalysis to generate sulfonyl radicals for alkene ligation. nih.gov The stereoselective synthesis of vinyl sulfones is another active area of research, with the goal of controlling the geometry of the double bond. bohrium.com

Future research is likely to focus on expanding the scope of reactions involving this compound, including its use in multicomponent reactions to build molecular complexity rapidly. The development of more sustainable synthetic methods, such as those utilizing earth-abundant metal catalysts or catalyst-free conditions, will also be a priority. Furthermore, the exploration of this compound and its derivatives in the synthesis of biologically active compounds and advanced materials remains a promising avenue for future investigation. rsc.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H7ClO2S |

|---|---|

Molecular Weight |

154.62 g/mol |

IUPAC Name |

but-2-ene-1-sulfonyl chloride |

InChI |

InChI=1S/C4H7ClO2S/c1-2-3-4-8(5,6)7/h2-3H,4H2,1H3 |

InChI Key |

ZJAOQAVOWVZRRT-UHFFFAOYSA-N |

Canonical SMILES |

CC=CCS(=O)(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for But 2 Ene 1 Sulfonyl Chloride and Analogous Structures

Direct Chlorosulfonation Techniques

Direct chlorosulfonation involves the simultaneous introduction of both a sulfur dioxide group and a chlorine atom to a hydrocarbon skeleton. For unsaturated compounds like but-2-ene, these methods leverage the reactivity of the double bond.

Chlorosulfonic acid (ClSO₃H) is a highly reactive reagent used for sulfonation and chlorosulfonation. pageplace.de While saturated hydrocarbons are generally unreactive with chlorosulfonic acid, unsaturated compounds like alkenes readily react. pageplace.deglobalspec.com The reaction of an alkene such as but-2-ene with chlorosulfonic acid can directly introduce the sulfonyl chloride group, a process known as chlorosulfonation. smolecule.com

The process typically involves the electrophilic attack of the reagent on the alkene. globalspec.com For the reaction to yield a sulfonyl chloride rather than just a sulfonic acid, an excess of chlorosulfonic acid is generally required. libretexts.orgwikipedia.org The reaction between an alkene and chlorosulfonic acid first forms an alkyl chlorosulfate (B8482658) ester intermediate. lsu.edu The direct conversion of aromatic compounds into their sulfonyl chlorides via chlorosulfonation is a particularly important industrial reaction, highlighting the reagent's utility. pageplace.de Similarly, butenes can be sulfonated using chlorosulfonic acid to introduce the requisite functional group. smolecule.comuni-hannover.de

Sulfuryl chloride (SO₂Cl₂) serves as another key reagent for the synthesis of sulfonyl chlorides. It can chlorinate alkenes, alkanes, and other organic compounds, often through a free-radical mechanism initiated by agents like AIBN (azobisisobutyronitrile). wikipedia.org For the synthesis of alkylsulfonyl chlorides, the Reed reaction, which involves reacting an alkane with a mixture of sulfur dioxide and chlorine under UV light, is a well-established industrial process. wikipedia.org

A more direct analog for an unsaturated system involves the treatment of an alkene with sulfur dioxide and chlorine. For example, prop-2-ene-1-sulfonyl chloride (allylsulfonyl chloride), an analog of but-2-ene-1-sulfonyl chloride, can be synthesized from propene, sulfur dioxide, and boron trichloride (B1173362), followed by chlorination with N-chlorosuccinimide (NCS). researchgate.netresearchgate.net Another approach involves the reaction of an organometallic precursor, such as allyltributyltin, with sulfur dioxide to form a sulfinate intermediate, which is then treated with chlorine to yield the sulfonyl chloride. researchgate.netresearchgate.net

Oxidative Chlorination Routes from Sulfur Precursors

Oxidative chlorination is a common and versatile strategy for preparing sulfonyl chlorides from various sulfur-containing organic compounds. This approach involves the oxidation of the sulfur atom and subsequent chlorination to form the -SO₂Cl group. researchgate.netua.edu

The direct oxidative chlorination of thiols (mercaptans) and thioethers is a primary method for synthesizing sulfonyl chlorides. researchgate.netresearchgate.net A wide array of oxidizing and chlorinating systems have been developed to facilitate this transformation under various conditions. Many modern methods aim to replace hazardous reagents like chlorine gas with safer and more environmentally benign alternatives. researchgate.netrsc.org

Hydrogen peroxide is an effective oxidant when used in combination with a chlorine source. organic-chemistry.orgorganic-chemistry.org For instance, a system of hydrogen peroxide and zirconium tetrachloride (ZrCl₄) can convert thiols and disulfides to sulfonyl chlorides with high efficiency and very short reaction times under mild conditions. organic-chemistry.orgorganic-chemistry.org Other protocols utilize N-chloroamides, such as N-chlorosuccinimide (NCS), as dual-function reagents that provide both the oxidant and the chloride. organic-chemistry.orgresearchgate.net The combination of NCS with dilute hydrochloric acid has been shown to smoothly oxidize thiol derivatives to the corresponding sulfonyl chlorides in good yields. organic-chemistry.org Alternative green chemistry approaches employ reagents like Oxone in combination with potassium chloride in an aqueous medium. rsc.org

| Reagent System | Substrate Type | Key Advantages | Reference |

|---|---|---|---|

| H₂O₂ / ZrCl₄ | Thiols, Disulfides | Excellent yields, very short reaction times (minutes), mild conditions. | organic-chemistry.orgorganic-chemistry.org |

| N-Chlorosuccinimide (NCS) / HCl | Thiols | Good yields, avoids chlorine gas. | organic-chemistry.org |

| Trichloroisocyanuric acid (TCCA) / tBu₄NCl | Thiols | Efficient for preparing sulfonic esters in a one-pot reaction. | rsc.org |

| Oxone / KCl | Thiols, Disulfides | Uses water as a solvent, environmentally friendly ("green") process. | rsc.org |

| NaClO₂ / HCl | Thiols, Disulfides | Safe, environmentally benign, applicable to a wide range of substrates. | organic-chemistry.org |

To circumvent the use of malodorous thiols, alternative sulfur precursors like thioacetates and S-alkylisothiourea salts are frequently employed. organic-chemistry.orgorganic-chemistry.org S-alkylisothiourea salts are particularly useful as they are odorless solids that can be easily prepared from readily available alkyl halides (such as but-2-en-1-yl chloride) and inexpensive thiourea (B124793). researchgate.netorganic-chemistry.org

The synthesis involves a two-step sequence. First, the alkyl halide is reacted with thiourea to form the stable S-alkylisothiourea salt. researchgate.net This salt is then subjected to oxidative chlorosulfonation using various reagents. N-chlorosuccinimide (NCS) in an acetonitrile-hydrochloric acid mixture is a highly effective system, providing structurally diverse sulfonyl chlorides in moderate to excellent yields. researchgate.netthieme-connect.com A key advantage of this method is its sustainability; the succinimide (B58015) byproduct can be recovered from the aqueous phase and re-chlorinated to NCS using bleach (sodium hypochlorite), making the process scalable and economical. researchgate.netorganic-chemistry.org Other effective and environmentally friendly oxidizing systems for this conversion include sodium chlorite (B76162) (NaClO₂) and sodium hypochlorite (B82951) (bleach). organic-chemistry.orgorganic-chemistry.org The oxidative chlorination of thioacetates with NCS has also been reported as a viable, albeit sometimes vigorous, route to sulfonyl chlorides. thieme-connect.de

| Oxidizing System | Reaction Conditions | Yield Range | Key Features | Reference |

|---|---|---|---|---|

| N-Chlorosuccinimide (NCS) / HCl | MeCN-HCl, 10-20°C | Moderate to Excellent | Environmentally friendly, byproduct can be recycled. | researchgate.netthieme-connect.com |

| Sodium Hypochlorite (Bleach) | MeCN-HCl | High | Clean, economic, uses readily accessible reagents. | organic-chemistry.org |

| Sodium Chlorite (NaClO₂) | MeCN-HCl | 46-96% | Convenient, safe, applicable to thiols, disulfides, and thioacetates as well. | organic-chemistry.orgorganic-chemistry.org |

Conversion Strategies from Sulfonic Acids and Salts

Another major synthetic pathway involves the conversion of sulfonic acids or their salts, which can be prepared through various sulfonation reactions. This two-step approach first establishes the carbon-sulfur bond and then converts the sulfonic acid moiety into the more reactive sulfonyl chloride.

The most common method for this conversion is treatment with a chlorinating agent. researchgate.net Thionyl chloride (SOCl₂) is widely used for converting sulfonic acids directly to sulfonyl chlorides. For converting sodium sulfonate salts, stronger chlorinating agents such as phosphorus pentachloride (PCl₅) or phosphoryl chloride (POCl₃) are often required. wikipedia.orgresearchgate.netgoogle.com For example, the synthesis of allylsulfonyl chloride, a close analog, is achieved by reacting sodium allylsulfonate with phosphoryl chloride at elevated temperatures. researchgate.net This general strategy is applicable to a wide range of alkyl and aryl sulfonate salts. nih.gov Newer methods also employ reagents like cyanuric chloride for the chlorination of both sulfonic acids and their salts. researchgate.net

Phosphorus-Based Chlorinating Agents (e.g., PCl₅, SOCl₂, POCl₃)

The synthesis of allylic sulfonyl chlorides, such as this compound, can be effectively achieved by the chlorination of the corresponding sulfonic acid or its salt. This is often a two-step process starting from an appropriate alkene precursor. First, the alkene undergoes sulfonation to produce a sulfonate salt. For instance, an analogous compound, sodium allylsulfonate, is generated by reacting allyl bromide with sodium sulfite. researchgate.net This sulfonate salt is then treated with a phosphorus-based chlorinating agent like phosphorus pentachloride (PCl₅) or phosphoryl chloride (POCl₃) to yield the desired sulfonyl chloride. researchgate.netucl.ac.uk

The reaction with phosphorus pentachloride typically involves heating a mixture of the dried sodium sulfonate salt with PCl₅. orgsyn.org For example, sodium benzenesulfonate (B1194179) is converted to benzenesulfonyl chloride by heating with PCl₅ at 170–180°C. orgsyn.org A similar principle applies to the synthesis of allylic sulfonyl chlorides. The use of phosphoryl chloride (POCl₃) is also a common method; sodium allylsulfonate can be treated with POCl₃ at elevated temperatures (e.g., 120°C) to form prop-2-ene-1-sulfonyl chloride. researchgate.net Thionyl chloride (SOCl₂) is another reagent used for converting sulfonic acids to sulfonyl chlorides. ucl.ac.uk In some cases, the reaction can be performed without a solvent, as demonstrated in the conversion of 1-nitro-10H-phenoxazine-3-sulfonic acid to its sulfonyl chloride using phosphorus oxychloride. researchgate.net

Table 1: Synthesis via Phosphorus-Based Chlorinating Agents

| Precursor | Chlorinating Agent | General Conditions | Product | Reference |

|---|---|---|---|---|

| Sodium but-2-ene-1-sulfonate | Phosphorus pentachloride (PCl₅) | Heating (e.g., 170-180°C), neat or in a high-boiling solvent | This compound | orgsyn.orggoogle.com |

| Sodium but-2-ene-1-sulfonate | Phosphoryl chloride (POCl₃) | Heating (e.g., 120°C), neat | This compound | researchgate.net |

| But-2-ene-1-sulfonic acid | Thionyl chloride (SOCl₂) | Typically requires heating, may be used with a catalyst | This compound | ucl.ac.uk |

Cyanuric Chloride and Related Reagents

As an alternative to harsh phosphorus-based reagents, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) has emerged as a mild and efficient agent for the synthesis of sulfonyl chlorides from sulfonic acids. ijsrst.comrsc.org This method is often conducted under neutral or mild basic conditions at room temperature. thieme-connect.com The reaction proceeds through the activation of the sulfonic acid by cyanuric chloride. In the presence of a base like N-methylmorpholine, the sulfonic acid reacts with cyanuric chloride to form a highly reactive sulfonate intermediate, which then undergoes nucleophilic substitution by a chloride ion to furnish the sulfonyl chloride. ijsrst.com

This method is advantageous because cyanuric chloride is an inexpensive, stable, and safer solid to handle compared to reagents like thionyl chloride and phosphorus pentachloride. ijsrst.com The process is often used for the one-pot synthesis of sulfonyl derivatives, such as sulfonyl azides, where the sulfonyl chloride is generated in situ and immediately reacted with a nucleophile like sodium azide. ijsrst.comijsrst.com

Table 2: Synthesis via Cyanuric Chloride

| Precursor | Reagent System | General Conditions | Product | Reference |

|---|---|---|---|---|

| But-2-ene-1-sulfonic acid | Cyanuric chloride, base (e.g., N-Methylmorpholine) | Room temperature, organic solvent (e.g., dichloromethane) | This compound | ijsrst.comthieme-connect.com |

Radical-Initiated Pathways for Sulfonyl Chloride Formation

Radical reactions provide direct routes to sulfonyl chlorides from alkenes, bypassing the need for pre-formed sulfonic acids. These pathways involve the addition of sulfur- and chlorine-containing radicals across the double bond.

Sulfur Dioxide and Chlorine Radical Addition to Alkenes

A direct method for synthesizing allylic sulfonyl chlorides involves the radical-mediated addition of sulfur dioxide and chlorine to an alkene. researchgate.net For the analogous prop-2-ene-1-sulfonyl chloride, one procedure involves treating propene with sulfur dioxide and boron trichloride to form a sulfinic acid-BCl₃ complex, which is subsequently chlorinated with N-chlorosuccinimide (NCS) to give the final product. researchgate.netresearchgate.net

Another approach is the free-radical chain reaction using sulfuryl chloride (SO₂Cl₂), often initiated by heat or a chemical initiator like azobisisobutyronitrile (AIBN). upenn.eduresearchgate.net In this process, an initiator generates a chlorine radical, which adds to the alkene (but-2-ene). The resulting carbon-centered radical then reacts with SO₂Cl₂ to yield the sulfonyl chloride and regenerate the chlorine radical, thus propagating the chain. This method, known as desulfitative chlorine-atom transfer, is effective for additions to unactivated alkenes under relatively mild conditions (≤85 °C). researchgate.net

Table 3: Radical-Initiated Synthesis

| Alkene | Reagents | Initiator/Conditions | Product | Reference |

|---|---|---|---|---|

| But-2-ene | SO₂, Cl₂ (or other chlorine source) | Radical initiator (e.g., AIBN) or UV light | This compound | researchgate.net |

| But-2-ene | Sulfuryl chloride (SO₂Cl₂) | Radical initiator (e.g., AIBN, DLP), heat (≤85°C) | This compound | upenn.eduresearchgate.net |

| Propene (analog) | SO₂, BCl₃, then NCS | Low temperature (-20°C) | Prop-2-ene-1-sulfonyl chloride | researchgate.netresearchgate.net |

Photoredox Catalysis in Sulfonyl Chloride Synthesis

Visible-light photoredox catalysis has become a powerful tool for organic synthesis, including the formation of sulfonyl chlorides. d-nb.infomdpi.comorganic-chemistry.org While many photoredox methods focus on the reactions of sulfonyl chlorides, the underlying principles can be applied to their synthesis. These reactions typically proceed via the generation of radicals under mild conditions using light and a photocatalyst.

For instance, a photocatalytic Sandmeyer-type reaction has been developed to synthesize aryl sulfonyl chlorides from aryldiazonium salts, using thionyl chloride as a source of both SO₂ and chloride, mediated by a heterogeneous photocatalyst under blue light irradiation. acs.org Another strategy involves the atom transfer radical addition (ATRA) of a sulfonyl chloride precursor to an alkene. organic-chemistry.org A general mechanism involves the excitation of a photocatalyst (e.g., fac-[Ir(ppy)₃] or a copper complex) by visible light. d-nb.infoorganic-chemistry.org The excited catalyst then engages in a single-electron transfer (SET) with a substrate to generate a key radical intermediate. In the context of synthesizing this compound, a butenyl radical could be generated and trapped by a sulfur dioxide surrogate in a radical-radical coupling or subsequent oxidation and chlorination steps. rsc.org This approach offers high functional group tolerance and mild reaction conditions. mdpi.comacs.org

Table 4: Photoredox-Catalyzed Synthesis Principles

| Substrate Type | Reagents | Photocatalyst (Example) | Light Source | Key Intermediate | Reference |

|---|---|---|---|---|---|

| Diazonium Salts | SO₂ source (e.g., SOCl₂/H₂O) | K-PHI | Blue or White LED | Aryl radical | acs.org |

| Alkenes | CF₃SO₂Cl (for ATRA) | [Cu(dap)₂Cl] | Visible Light | Sulfonyl radical | organic-chemistry.org |

| Alkenes | Sulfonyl Chloride, H-atom donor | Ir(III) or Ru(II) complex | Blue LED | Carbon-centered radical | d-nb.info |

Green Chemistry Approaches to this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes that minimize waste, avoid hazardous reagents, and reduce solvent usage.

Solvent-Free Synthetic Protocols

Performing reactions under solvent-free conditions is a cornerstone of green chemistry, as it reduces volatile organic compound (VOC) emissions and can simplify product purification. tandfonline.com Several synthetic methods involving sulfonyl chlorides have been adapted to be solvent-free. For example, the reaction of aldehydes with primary sulfonamides to form N-sulfamoyl imines can be achieved efficiently without any solvent or catalyst. tandfonline.com Similarly, N-acylsulfonamides can be prepared under solvent-free conditions. researchgate.net

Applying this to the synthesis of this compound, established methods can be modified. The chlorination of a sulfonic acid or its salt using a solid or high-boiling liquid reagent like POCl₃ or PCl₅ can potentially be run neat (without solvent), as has been demonstrated for other substrates. orgsyn.orgresearchgate.net This approach not only aligns with green chemistry principles by eliminating solvent waste but can also, in some cases, accelerate reaction rates and simplify the isolation of the desired product.

Table 5: Comparison of Solvent vs. Solvent-Free Approach (Example)

| Reaction | Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Sulfonic acid chlorination | With organic solvent (e.g., CH₂Cl₂) | Good substrate solubility, controlled temperature | Generates solvent waste, requires purification (distillation/chromatography) | ijsrst.com |

| Sulfonic acid chlorination | Solvent-free (neat) | No solvent waste, potentially faster, simplified workup | Potential for high viscosity, requires thermally stable reactants | researchgate.nettandfonline.comresearchgate.net |

Biocatalytic Transformations

The application of biocatalysis in the synthesis of complex organic molecules offers significant advantages, including high selectivity, mild reaction conditions, and improved environmental sustainability. While the direct biocatalytic synthesis of this compound is not a well-documented transformation in existing literature, the principles of enzymatic reactions on analogous structures provide a foundation for potential synthetic routes. Biocatalytic methods are particularly relevant for creating chiral organosulfur compounds, which are valuable intermediates in organic synthesis. researchgate.net

Enzymes such as oxidoreductases, including chloroperoxidases and monooxygenases, are central to the biocatalytic transformation of organosulfur compounds. researchgate.netnih.gov These enzymes can facilitate the oxidation of sulfides to sulfoxides and sulfones, which are precursors to sulfonyl chlorides. capes.gov.br

A prominent enzyme in this field is chloroperoxidase (CPO), derived from the fungus Caldariomyces fumago. researchgate.net CPO is a versatile heme-thiolate peroxidase capable of catalyzing a variety of reactions, including halogenation and oxidation. researchgate.netcdnsciencepub.com Research has demonstrated that CPO can catalyze the enantioselective oxidation of sulfides to sulfoxides with high enantiomeric excess. researchgate.netnih.gov For example, CPO-catalyzed oxidation of various sulfides using hydrogen peroxide or organic peroxides yields sulfoxides with the (R)-absolute configuration in up to 92% enantiomeric excess. researchgate.netnih.gov This enzyme has also been successfully used in the oxidation of methionine derivatives and even in the degradation of chemical warfare agents like sulfur mustard, converting the sulfide (B99878) to a sulfoxide. cdnsciencepub.comnih.gov While CPO typically catalyzes the oxidation of sulfides to sulfoxides without forming the sulfone, its ability to act on diverse sulfur-containing substrates highlights its potential. capes.gov.brnih.gov The direct enzymatic chlorination of a sulfur-containing precursor to a sulfonyl chloride remains a challenge, but the high reactivity of CPO towards various substrates suggests that enzyme engineering could potentially tailor its function for such a transformation. researchgate.netresearchgate.net

Laccases, a family of multi-copper oxidases, present another avenue for biocatalytic synthesis. nih.govmdpi.com These enzymes are known to generate reactive radical intermediates from a wide range of substrates by oxidizing them. mdpi.com This capability has been applied in the synthesis of various compounds, including the formation of C-S bonds in the synthesis of sulfonyl benzenediol derivatives. bohrium.com The mechanism involves the formation of radical species that can undergo further reactions. mdpi.com Theoretically, a laccase-mediated system could generate a sulfonyl radical from a suitable precursor, which could then be trapped by a chlorine source to yield the sulfonyl chloride.

The following table summarizes key research findings on the biocatalytic oxidation of sulfur-containing compounds, which are analogous to the potential synthesis of this compound.

| Enzyme | Substrate(s) | Transformation | Product(s) | Key Research Findings |

| Chloroperoxidase (CPO) | Thioanisole, Benzyl methyl sulfide | Asymmetric oxidation | (R)-Sulfoxides | CPO from Caldariomyces fumago catalyzes the oxidation of sulfides to (R)-sulfoxides with high enantiomeric excess (up to 92%). researchgate.netnih.gov |

| Chloroperoxidase (CPO) | N-methoxycarbonyl C-carboxylate esters of L- and D-methionine | Oxidation at sulfur | (RS) sulfoxide | The enzyme demonstrated diastereomeric excess in the oxidation of methionine derivatives. cdnsciencepub.com |

| Chloroperoxidase (CPO) | Sulfur Mustard | Oxidative degradation | bis(2-chloroethyl) sulfoxide | CPO efficiently transforms sulfur mustard into its less toxic sulfoxide, showing a broad substrate scope. nih.gov |

| Laccase | Various phenolic and non-phenolic compounds | Oxidative coupling | Dimeric and polymeric compounds | Laccases generate radical intermediates that can be used for C-S bond formation and other coupling reactions. nih.govmdpi.combohrium.com |

Reactivity and Mechanistic Investigations of But 2 Ene 1 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Center

The sulfonyl chloride group is highly electrophilic, making the sulfur atom susceptible to attack by a variety of nucleophiles. These reactions proceed via a nucleophilic substitution mechanism, leading to the displacement of the chloride ion and the formation of a new bond between the sulfur and the nucleophile.

Amination: Formation of Sulfonamides

But-2-ene-1-sulfonyl chloride readily reacts with primary and secondary amines to yield the corresponding but-2-ene-1-sulfonamides. researchgate.net This reaction, a cornerstone in the synthesis of sulfonamide derivatives, typically proceeds in the presence of a base to neutralize the hydrogen chloride byproduct. The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and deprotonation by the base to afford the stable sulfonamide product. alrasheedcol.edu.iq

The reaction is versatile and can be performed with a wide range of amines. thieme-connect.com For instance, the reaction of prop-2-ene-1-sulfonyl chloride, a closely related compound, with ammonia (B1221849) gas in tetrahydrofuran (B95107) produces prop-2-ene-1-sulfonamide. The reactivity is influenced by the nucleophilicity of the amine and steric factors around both the amine and the sulfonyl chloride. thieme-connect.com

Table 1: Examples of Amination Reactions

| Amine Reactant | Base | Solvent | Product |

|---|---|---|---|

| Ammonia | - | Tetrahydrofuran | But-2-ene-1-sulfonamide |

| Primary Amine (R-NH₂) | Triethylamine | Dichloromethane | N-Alkyl-but-2-ene-1-sulfonamide |

This table represents typical, generalized reaction conditions for the amination of allylic sulfonyl chlorides.

Alkoxylation and Aryloxylation: Synthesis of Sulfonate Esters

In a similar fashion to amination, this compound reacts with alcohols (alkoxylation) and phenols (aryloxylation) to form sulfonate esters. smolecule.com This reaction is generally carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to scavenge the HCl generated during the reaction. eurjchem.comresearchgate.net

The mechanism involves the nucleophilic attack of the oxygen atom from the alcohol or phenol (B47542) on the sulfur atom of the sulfonyl chloride, followed by the expulsion of the chloride ion. eurjchem.com The synthesis of sulfonate esters is a common transformation in organic chemistry, and various methods have been developed to facilitate this process under mild and environmentally benign conditions. eurjchem.com

Table 2: Synthesis of Sulfonate Esters

| Nucleophile | Base | Solvent | Product |

|---|---|---|---|

| Methanol | Pyridine | Chloroform | Methyl but-2-ene-1-sulfonate |

| Phenol | Triethylamine | Dichloromethane | Phenyl but-2-ene-1-sulfonate |

This table illustrates generalized conditions for the synthesis of sulfonate esters from sulfonyl chlorides.

Thiolate Reactivity: Sulfonyl Thioesters Formation

The reaction of sulfonyl chlorides with thiols or their corresponding thiolates can lead to the formation of thiosulfonates (also known as sulfonyl thioesters). While direct reduction of sulfonyl chlorides can lead to disulfide dimerization, controlled reactions with thiolates can yield the desired thiosulfonate product. rsc.org The reaction mechanism is analogous to that of alkoxylation, with the sulfur atom of the thiolate acting as the nucleophile.

Research into the coupling of thiols with sodium sulfinates, which can be prepared from sulfonyl chlorides, has shown that various thiosulfonates can be synthesized under catalytic conditions. nih.gov For example, FeCl₃-catalyzed coupling of thiols with sulfinates provides a wide variety of symmetrical and unsymmetrical thiosulfonates in high yields. nih.gov The direct reaction of this compound with a thiolate (RS⁻) would be expected to proceed via nucleophilic attack of the thiolate sulfur on the sulfonyl sulfur, displacing the chloride.

Electrophilic and Nucleophilic Additions to the Alkene Moiety

The carbon-carbon double bond in this compound provides a second site for reactivity, primarily undergoing electrophilic addition reactions. smolecule.com

Hydrohalogenation and Related Electrophilic Additions

Alkenes characteristically undergo electrophilic addition reactions with hydrogen halides (HX). libretexts.orglibretexts.org In the case of this compound, the addition of a hydrogen halide like HCl or HBr would occur across the double bond. The reaction is initiated by the attack of the electron-rich π-bond of the alkene on the electrophilic proton of the hydrogen halide. libretexts.orgmasterorganicchemistry.com This forms a carbocation intermediate and a halide ion. masterorganicchemistry.com The halide ion then acts as a nucleophile, attacking the carbocation to form the final halogenated product. libretexts.orgmasterorganicchemistry.com

For but-2-ene, which is a symmetrical alkene, the addition of HCl yields a single product, 2-chlorobutane. libretexts.orglibretexts.orgnagwa.com Although the sulfonyl chloride group is electron-withdrawing, its effect on the regioselectivity of addition to the non-conjugated but-2-ene double bond is less pronounced than in conjugated systems. The addition to the but-2-ene moiety of this compound would be expected to follow similar principles, leading to the formation of a halogenated sulfonyl chloride. For example, the addition of HBr would likely yield 2-bromo-3-methylpropane-1-sulfonyl chloride or 3-bromo-2-methylpropane-1-sulfonyl chloride depending on carbocation stability.

Table 3: Potential Products of Electrophilic Addition

| Reagent | Expected Major Product | Mechanism |

|---|---|---|

| HBr | 2-Bromo-3-methylpropane-1-sulfonyl chloride | Electrophilic Addition (via carbocation) |

This table shows the predicted outcomes based on general principles of electrophilic addition to alkenes.

Conjugate Addition Reactions (e.g., Michael Additions)

The Michael addition is a specific type of conjugate addition where a nucleophile adds to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (a Michael acceptor). wikipedia.orgmasterorganicchemistry.com The alkene in this compound is not directly conjugated to the sulfonyl group in a manner that would make it a classic Michael acceptor. A typical Michael acceptor has an electron-withdrawing group (like a carbonyl, nitro, or sulfonyl group) directly attached to the double bond, which polarizes the bond and makes the β-carbon electrophilic. masterorganicchemistry.com

However, related systems demonstrate the complexity of such reactions. Anions of allylic sulfones can participate in Michael additions, but this involves the sulfone being part of the nucleophile (the Michael donor) after deprotonation at the α-carbon, not the acceptor. researchgate.net The reactivity in these cases is highly dependent on reaction conditions and the nature of the reactants. researchgate.net While a direct Michael-type conjugate addition to the unmodified alkene of this compound is mechanistically unlikely, derivatives formed from this compound could potentially act as Michael acceptors if further functionalization introduces a conjugated electron-withdrawing group.

Pericyclic Reactions: Diels-Alder and Ene Reactions

The electronic nature of this compound, specifically the presence of the electron-withdrawing sulfonyl chloride group conjugated with the carbon-carbon double bond, suggests its potential to participate in pericyclic reactions.

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, which is typically an alkene. wikipedia.orgpearson.com The reaction is facilitated when the dienophile is substituted with an electron-withdrawing group, a condition met by this compound. This structural feature activates the double bond, making it a suitable dienophile for reactions with electron-rich dienes in what is known as a normal-electron-demand Diels-Alder reaction. wikipedia.org The reaction proceeds via a concerted mechanism, leading to the formation of a substituted cyclohexene (B86901) ring with a high degree of stereochemical control. wikipedia.orgmasterorganicchemistry.com While specific examples involving this compound as the dienophile are not extensively documented in dedicated studies, its electronic properties strongly support its utility in this capacity for constructing six-membered rings bearing a sulfonyl chloride-functionalized side chain. The general concept has been applied to synthesize complex aromatic compounds by reacting dienophiles with dienes immobilized on a solid support. google.com

Ene Reaction: The ene reaction involves the reaction of an alkene containing an allylic hydrogen (the "ene") with a compound containing a double or triple bond (the "enophile"). This compound possesses allylic hydrogens on the methyl group, making it a potential ene component. Research has demonstrated that sulfur dioxide, a related sulfur-based electrophile, can undergo ene reactions with unfunctionalized alkenes in the presence of a Lewis acid like boron trichloride (B1173362). researchgate.net This process generates β,γ-unsaturated sulfinic acid complexes, which can be further converted to sulfonyl chlorides. researchgate.net This precedent suggests that this compound itself could potentially act as an ene partner or, more likely, as an enophile due to the electrophilicity of its double bond, reacting with other alkenes that serve as ene donors.

Radical Chemistry Involving the Sulfonyl Chloride Group

The sulfonyl chloride moiety is a versatile precursor for the generation of sulfonyl radicals, which are key intermediates in various synthetic transformations. magtech.com.cn

Generation and Reactivity of Sulfonyl Radicals

Sulfonyl radicals (RSO₂•) can be generated from sulfonyl chlorides through several methods. A prominent modern approach involves visible-light photoredox catalysis. acs.orgresearchgate.net In this process, a photocatalyst, upon excitation by light, can induce a single-electron transfer (SET) to the sulfonyl chloride. This leads to the formation of a radical anion which then fragments, releasing a chloride anion and the desired sulfonyl radical. researchgate.net Electron donor-acceptor (EDA) complexes between sulfonyl chlorides and a donor molecule (like a Hantzsch ester) can also be activated by visible light to produce sulfonyl radicals without an external photocatalyst. rsc.org

Once generated, the but-2-ene-1-sulfonyl radical is a reactive intermediate. Its primary reaction pathways include addition to unsaturated systems and hydrogen atom abstraction. The stability and subsequent reactions of the radical are crucial for its synthetic utility. nih.gov

Radical Addition to Unsaturated Systems

A hallmark reaction of sulfonyl radicals is their addition across carbon-carbon multiple bonds in alkenes and alkynes. magtech.com.cnresearchgate.net This radical sulfonylation process is a powerful method for forming carbon-sulfur bonds and accessing sulfone compounds. The but-2-ene-1-sulfonyl radical, generated as described above, can add to an alkene to form a new carbon-centered radical. This radical can then be trapped or participate in subsequent cyclization or propagation steps to yield a variety of functionalized sulfones. acs.orgresearchgate.net

The efficiency and regioselectivity of the addition are influenced by the nature of the unsaturated substrate. Electron-deficient olefins, such as acrylates, are particularly effective radical acceptors in these coupling reactions. acs.org Recent advancements have enabled the asymmetric radical addition of sulfonyl radicals to alkenes through the use of chiral catalysts, providing a pathway to α-C chiral sulfones. rsc.org

Transition Metal-Catalyzed Transformations

This compound serves as an effective electrophile in a variety of transition metal-catalyzed cross-coupling reactions. These methods often proceed via a desulfinylative pathway, where sulfur dioxide is extruded.

Cross-Coupling Methodologies (e.g., C-S bond formation, allylation)

Palladium-Catalyzed Cross-Coupling: Research has demonstrated that (E)-but-2-ene-1-sulfonyl chloride is an excellent electrophilic partner in palladium-catalyzed desulfinylative C-C coupling reactions. core.ac.ukepfl.ch This transformation allows for the allylation of both "hard" nucleophiles like Grignard reagents and "soft" nucleophiles such as enolates. The regioselectivity of the allylation can be controlled by the choice of catalyst. For instance, using PdCl₂(PhCN)₂ as the catalyst with (E)-but-2-ene-1-sulfonyl chloride leads to the formation of (E)-crotyl derivatives with high regioselectivity. core.ac.ukepfl.ch

This methodology provides a valuable alternative to traditional allylic alkylations. The reaction tolerates a range of nucleophiles and proceeds under relatively mild conditions.

| Nucleophile | Catalyst (mol %) | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| o-tolylMgCl | PdCl₂(PhCN)₂ (5) | THF, 20 °C | (E)-1-(o-tolyl)but-2-ene | 85 | core.ac.uk |

| p-methoxyphenylMgBr | PdCl₂(PhCN)₂ (5) | THF, 20 °C | (E)-1-(p-methoxyphenyl)but-2-ene | 89 | core.ac.uk |

| n-octylMgBr | PdCl₂(PhCN)₂ (5) | THF, 20 °C | (E)-dodec-2-ene | 66 | core.ac.uk |

| Sodium dimethyl malonate | Pd(PPh₃)₄ (5) | THF, 20 °C | Dimethyl (E)-but-2-en-1-ylmalonate | 75 | core.ac.uk |

Alk-2-ene-1-sulfonyl chlorides also participate in Suzuki-Miyaura cross-coupling reactions with various boronic acids, further demonstrating their versatility as electrophiles in C-C bond formation. researchgate.net In contrast to allylation, some C-S bond forming reactions can also be achieved. Iron-catalyzed allylic substitution of sulfinates with allylic carbonates provides a route to chiral aryl allyl sulfones. acs.org While this uses a sulfinate nucleophile rather than a sulfonyl chloride electrophile, it highlights the importance of transition metal catalysis in forming allylic C-S bonds.

Asymmetric Catalytic Reactions for Chiral Sulfonates

The synthesis of chiral sulfonates from achiral starting materials is a significant challenge in organic synthesis. One established strategy is the enantioselective desymmetrization of meso-diols via sulfonylation. In this approach, a sulfonyl chloride reacts with a diol in the presence of a chiral catalyst, leading to the preferential formation of one enantiomer of the monosulfonated product. nih.gov

While this method has been demonstrated with arenesulfonyl chlorides, this compound is a viable candidate as the sulfonating agent in such systems. The use of a suitable chiral catalyst, such as a custom tetrapeptide, could facilitate the enantioselective transfer of the but-2-ene-1-sulfonyl group to a meso-diol, yielding a chiral but-2-ene-1-sulfonate ester. nih.gov This would expand the scope of asymmetric catalysis to include the synthesis of chiral allylic sulfonates, which are valuable intermediates in organic synthesis.

Photoredox and Electrocatalytic Approaches

The functionalization of organic molecules through photoredox and electrocatalytic methods has emerged as a powerful strategy in modern synthesis, offering mild and sustainable alternatives to traditional synthetic protocols. These approaches are particularly relevant for the activation of robust functional groups like sulfonyl chlorides.

Photoredox Catalysis involves the use of a photocatalyst that, upon absorption of visible light, can engage in single-electron transfer (SET) processes to generate reactive intermediates. mdpi.com For sulfonyl chlorides, the general mechanism involves the reduction of the sulfonyl chloride by an excited-state photocatalyst. For instance, common iridium-based photocatalysts like [fac-Ir(ppy)3] become strongly reducing upon irradiation and can transfer an electron to the sulfonyl chloride. This SET event leads to the cleavage of the sulfur-chlorine bond, generating a sulfonyl radical and a chloride anion. mdpi.com

These generated sulfonyl radicals are versatile intermediates capable of participating in a variety of subsequent transformations. magtech.com.cn A primary reaction pathway is their addition across carbon-carbon double bonds. Research has demonstrated the successful coupling of sulfonyl radicals, generated via photoredox activation, with electron-deficient olefins to form new carbon-sulfur bonds. acs.org This strategy has been applied to the synthesis of various sulfone-containing molecules, including β-ketosulfones, by reacting sulfonyl chlorides with enol acetates under visible light irradiation. rsc.org Although specific studies focusing exclusively on this compound are not extensively detailed, the established reactivity of the sulfonyl chloride functional group under these conditions suggests its suitability as a precursor for the corresponding but-2-ene-1-sulfonyl radical. This radical could then be intercepted by various radical acceptors.

Electrocatalysis utilizes electric current to drive redox reactions, often with the aid of a redox mediator. nih.gov This approach can obviate the need for chemical oxidants or reductants. nih.gov In the context of sulfur-based compounds, electrocatalysis has been effectively used to generate reactive intermediates. For example, the electrocatalytic 1,2-diamination of alkenes can be achieved using sulfamides as nitrogen sources. nih.govcore.ac.uk The mechanism often involves the generation of an alkene radical cation through indirect electrolysis mediated by a catalyst. core.ac.uk This reactive species is then trapped by the nucleophile. While direct electrocatalytic activation of this compound is a developing area, the principles of electrosynthesis offer a plausible route for its transformation. The oxidation of the chloride counter-ion at the anode is a fundamental process in electrochemistry, known as the chlorine evolution reaction (CER). rsc.org

Computational and Theoretical Studies of Reaction Mechanisms

Computational chemistry has become an indispensable tool for elucidating complex reaction mechanisms at the molecular level. core.ac.uk Theoretical studies, particularly those employing quantum chemical methods, provide detailed insights into transition state structures, reaction intermediates, and potential energy surfaces, which are often inaccessible through experimental means alone.

Quantum chemical calculations are pivotal for understanding the reactivity of molecules like this compound by modeling the transition states (TS) of their reactions. These calculations allow for the determination of the geometry and energy of the highest point along the reaction coordinate, which is crucial for predicting reaction rates and selectivity. acs.org

A key area of investigation for sulfonyl chlorides is the mechanism of nucleophilic substitution at the tetracoordinate sulfur center. Theoretical studies have been employed to distinguish between a concerted S_N2-type mechanism and a stepwise addition-elimination (A-E) pathway. nih.gov For the chloride-chloride exchange reaction in arenesulfonyl chlorides, Density Functional Theory (DFT) calculations revealed that the reaction proceeds via a single transition state, consistent with an S_N2 mechanism. nih.gov In contrast, the analogous fluoride (B91410) exchange was found to proceed through an A-E mechanism involving a distinct intermediate. nih.gov

Density Functional Theory (DFT) is a widely used computational method for investigating the complete reaction pathways of chemical transformations involving sulfonyl chlorides. uv.es By calculating the energies of reactants, intermediates, transition states, and products, DFT can map the entire potential energy surface of a reaction, providing a detailed, step-by-step description of the mechanism. tandfonline.com

For example, DFT studies have been instrumental in elucidating the mechanism of olefination reactions that use sulfonyl halides. These calculations have confirmed a three-step sequence: (1) an initial aldol-type addition, (2) cyclization to form a four-membered ring intermediate, and (3) fragmentation to yield the final alkene product. tandfonline.com The DFT calculations not only supported this pathway but also identified the fragmentation step as having the highest energy barrier, making it the rate-determining step of the reaction. tandfonline.com

DFT is also used to validate experimental data and predict molecular properties. Calculated structural parameters, such as bond lengths and angles, can be compared with data from experimental techniques like X-ray crystallography to confirm the accuracy of the computational model. core.ac.uk For instance, DFT calculations on 3,3,3-trifluoropropane-1-sulfonyl chloride have been used to determine its conformational preferences and structural properties. conicet.gov.ar Similarly, calculations on arenesulfonyl chlorides have provided data on key structural parameters. core.ac.uk

The table below presents representative structural data for a sulfonyl chloride as determined by DFT calculations, illustrating the level of detail that can be achieved.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | S-Cl | 2.145 Å |

| Bond Length | S=O | 1.467 Å |

| Bond Length | S-C | 1.797 Å |

| Bond Angle | Cl-S-C1 | 100.71° |

| Bond Angle | O-S-O | 121.53° |

| Data adapted from DFT calculations on 2,5-dimethylbenzenesulfonyl chloride at the B3LYP/6-31G(d') level. core.ac.uk |

Furthermore, DFT can be used to analyze the electronic structure of molecules, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energies and distributions of these frontier orbitals are critical for understanding the molecule's reactivity, such as the susceptibility of the electrophilic sulfur atom in this compound to nucleophilic attack. researchgate.net

Derivatization Chemistry and Synthetic Utility of But 2 Ene 1 Sulfonyl Chloride

Synthesis of Functionalized Sulfonamides

The reaction of sulfonyl chlorides with primary or secondary amines is a fundamental and widely used method for the formation of sulfonamides. acs.orgorganic-chemistry.org But-2-ene-1-sulfonyl chloride readily participates in this reaction, typically in the presence of a base such as pyridine (B92270) or triethylamine to neutralize the hydrogen chloride byproduct. The butenyl group within the resulting sulfonamide provides a handle for further chemical modification.

The general reaction proceeds as follows:

RNH₂ + CH₃CH=CHCH₂SO₂Cl → RNHSO₂CH₂CH=CHCH₃ + HCl

R₂NH + CH₃CH=CHCH₂SO₂Cl → R₂NSO₂CH₂CH=CHCH₃ + HCl

Stereoselectivity in sulfonamide synthesis can be achieved when employing chiral starting materials. This compound possesses a stereocenter if synthesized in an enantiomerically enriched form. More commonly, a racemic mixture of the sulfonyl chloride can be reacted with an enantiomerically pure amine. This reaction proceeds via nucleophilic attack of the amine on the sulfur atom, leading to the formation of diastereomeric sulfonamides, which may be separable by chromatographic techniques. While the sulfur atom in the sulfonyl chloride is not chiral, the adjacent carbon atom is, making the resulting sulfonamides chiral. Modern asymmetric synthesis has also explored the use of chiral catalysts to achieve stereoselectivity in the formation of complex molecules containing sulfonamide groups. acs.org

The utility of this compound extends to the synthesis of sulfonamides bearing additional functional groups. This is accomplished by selecting amines that contain other reactive sites. For example, amino acids can be selectively N-sulfonylated under basic conditions to yield N-(but-2-ene-1-sulfonyl) amino acids. rdd.edu.iq The resulting compounds possess a free carboxylic acid group, a sulfonamide linkage, and a terminal alkene, making them valuable trifunctional building blocks for more complex molecular architectures, including peptide modifications and the synthesis of biologically active compounds. ucl.ac.ukcbijournal.com The double bond in the crotyl group is also amenable to further reactions, such as epoxidation, dihydroxylation, or polymerization, adding to the molecular diversity that can be achieved.

Table 1: Examples of Functionalized Sulfonamides from this compound This table presents representative examples of amines that can be reacted with this compound to produce functionalized sulfonamides.

| Amine Reactant | Name of Amine | Resulting Sulfonamide Product Class | Key Functional Groups |

| Aniline | Aniline | N-Aryl sulfonamide | Aromatic ring, Sulfonamide |

| (S)-Alanine | (S)-Alanine | N-Sulfonyl-α-amino acid | Carboxylic acid, Chiral center, Sulfonamide |

| Piperidine | Piperidine | N-Cyclic alkyl sulfonamide | Saturated heterocycle, Sulfonamide |

| Ethanolamine | Ethanolamine | N-(Hydroxyethyl)sulfonamide | Primary alcohol, Sulfonamide |

Preparation of Diverse Sulfonate Esters

Sulfonate esters are another important class of compounds readily prepared from sulfonyl chlorides. The reaction involves the treatment of an alcohol with this compound in the presence of a non-nucleophilic base like pyridine. eurjchem.comyoutube.com The alcohol's oxygen atom acts as the nucleophile, attacking the electrophilic sulfur atom and displacing the chloride. This transformation is valuable as it converts a poor leaving group (hydroxyl) into an excellent leaving group (sulfonate), facilitating subsequent nucleophilic substitution or elimination reactions. study.com

The general reaction is:

ROH + CH₃CH=CHCH₂SO₂Cl → ROSO₂CH₂CH=CHCH₃ + HCl

The synthesis of chiral sulfonate esters can be approached by reacting this compound with a chiral, enantiomerically pure alcohol. A key feature of this reaction is that the stereochemistry at the alcohol's chiral carbon is retained in the final sulfonate ester product, as the C-O bond is not broken during the reaction. youtube.com This allows for the predictable synthesis of chiral sulfonate esters, which are important intermediates in asymmetric synthesis. For instance, reacting (1S,2R)-2-methylcyclopentanol with this compound in the presence of pyridine would yield the corresponding (1S,2R)-2-methylcyclopentyl but-2-ene-1-sulfonate with retention of configuration. study.com

The presence of the but-2-enyl (crotyl) group in sulfonate esters derived from this compound imparts the potential for polymerization. The carbon-carbon double bond can participate in various polymerization reactions, such as free-radical polymerization or ring-opening metathesis polymerization (ROMP), depending on the specific monomer structure and reaction conditions. This allows for the synthesis of polymers with pendant sulfonate groups. Such polysulfonates are of interest for applications as ion-exchange resins, hydrogels, and specialty polymers with tunable properties. nih.gov For example, the reaction of this compound with a diol could produce a monomer capable of undergoing polycondensation or be used to create cross-linked polymer networks.

Table 2: Representative Sulfonate Esters from this compound This table provides examples of alcohols that can form diverse sulfonate esters upon reaction with this compound.

| Alcohol Reactant | Name of Alcohol | Resulting Sulfonate Ester Product Class | Potential Application/Feature |

| Ethanol | Ethanol | Alkyl sulfonate ester | General synthetic intermediate |

| (R)-2-Butanol | (R)-2-Butanol | Chiral alkyl sulfonate ester | Asymmetric synthesis |

| Phenol (B47542) | Phenol | Aryl sulfonate ester | Intermediate for cross-coupling reactions |

| Ethylene Glycol | Ethylene Glycol | Bis-sulfonate ester / Monomer | Cross-linking agent, Polymer synthesis |

Formation of Sulfones and Disulfones

Sulfones are a class of organosulfur compounds characterized by a sulfonyl group flanked by two carbon atoms. A common route to synthesize sulfones from sulfonyl chlorides involves a two-step, one-pot procedure. First, the sulfonyl chloride is reduced to a sulfinate salt, for example, using magnesium under sonication. rsc.org This intermediate sulfinate is then alkylated in situ with an alkyl halide to furnish the desired sulfone. thieme-connect.comorganic-chemistry.org this compound can be used in this manner to produce but-2-enyl sulfones.

Alternatively, but-2-enyl sulfones can be prepared via Friedel-Crafts-type reactions where this compound reacts with an electron-rich aromatic compound in the presence of a Lewis acid catalyst.

The synthesis of disulfones from sulfonyl chlorides is less direct. One potential, though less common, route could involve the reaction of a sulfinate (derived from the sulfonyl chloride) with another sulfonyl chloride under specific conditions, although other synthetic strategies are generally preferred for creating a disulfone linkage. The reaction of thiols with sulfonyl chlorides can also lead to the formation of disulfides under certain oxidative conditions. researchgate.net

Organometallic Reagent Coupling for Sulfone Formation

The reaction of this compound with organometallic reagents provides a direct and efficient route to a variety of sulfones. This transformation is crucial for the construction of carbon-sulfur bonds, leading to compounds with diverse applications in medicinal chemistry and materials science. Organometallic reagents such as Grignard reagents (RMgX) and organocuprates (R₂CuLi) are commonly employed for this purpose.

The general reaction involves the nucleophilic attack of the organometallic reagent on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the corresponding sulfone. The choice of the organometallic reagent and reaction conditions can influence the yield and selectivity of the process.

Table 1: Examples of Sulfone Formation via Organometallic Coupling

| Organometallic Reagent | Product | Typical Reaction Conditions | Reference |

| Phenylmagnesium bromide | 1-(Phenylsulfonyl)but-2-ene | THF, 0 °C to rt | [General procedure for sulfone synthesis from sulfonyl chlorides] |

| Methylmagnesium chloride | 1-(Methylsulfonyl)but-2-ene | Diethyl ether, -10 °C to rt | [General procedure for sulfone synthesis from sulfonyl chlorides] |

| Lithium diphenylcuprate | 1-(Phenylsulfonyl)but-2-ene | THF, -78 °C to rt | [General procedure for sulfone synthesis from sulfonyl chlorides] |

Detailed research has demonstrated that these coupling reactions are generally high-yielding and tolerate a range of functional groups on the organometallic partner. The resulting allylic sulfones are valuable intermediates for further synthetic manipulations, including Michael additions and rearrangements.

Oxidative Transformations to Sulfones

While the direct oxidation of this compound to a different sulfone is not a common transformation, the sulfonyl chloride moiety can participate in oxidative reactions that lead to the formation of more complex sulfone-containing molecules. One such example is the Ruthenium(II)-catalyzed oxidative C-H alkenylation of arenes with sulfonyl chlorides. nih.gov In this type of reaction, the sulfonyl chloride can act as a directing group and a precursor to a sulfonyl radical, which then participates in a C-H functionalization/alkenylation cascade.

Although specific examples utilizing this compound in this context are not extensively documented, the general mechanism suggests its applicability. The reaction would involve the formation of an aryl sulfone through the coupling of the but-2-ene-1-sulfonyl radical with an aromatic C-H bond, followed by an oxidative alkenylation at another position on the aromatic ring. This methodology provides a powerful tool for the synthesis of highly functionalized aromatic sulfones.

Cyclization and Annulation Reactions

The presence of both a reactive sulfonyl chloride and an olefinic moiety in this compound makes it a suitable precursor for various cyclization and annulation reactions, leading to the formation of diverse heterocyclic systems.

Synthesis of Sultones and Related Cyclic Sulfonates

This compound can be readily converted into sulfonates that are precursors for the synthesis of sultones, which are cyclic esters of hydroxysulfonic acids. A powerful strategy for the synthesis of unsaturated sultones is ring-closing metathesis (RCM) of diene sulfonates. organic-chemistry.orgwikipedia.org

The synthesis typically involves a two-step process:

Esterification: this compound is reacted with an unsaturated alcohol (e.g., another molecule of but-2-en-1-ol or a different olefinic alcohol) in the presence of a base to form the corresponding diene sulfonate.

Ring-Closing Metathesis (RCM): The resulting diene sulfonate is then treated with a ruthenium-based catalyst, such as Grubbs' catalyst, to effect the intramolecular metathesis reaction, leading to the formation of a cyclic sulfonate (sultone) and the liberation of a small alkene like ethylene. organic-chemistry.org

The size of the resulting sultone ring can be controlled by the length of the tether connecting the two olefinic groups. This methodology offers a versatile and efficient route to a variety of unsaturated sultones with potential applications as synthetic intermediates and bioactive molecules. acs.org

Table 2: Representative Synthesis of a Sultone via RCM

| Diene Sulfonate Precursor | RCM Catalyst | Product | Yield (%) | Reference |

| But-2-enyl but-2-ene-1-sulfonate | Grubbs' 2nd Generation Catalyst | 5-Methyl-5,6-dihydro-2H-1,2-oxathiine 2,2-dioxide | High | organic-chemistry.orgwikipedia.orgacs.org |

Heterocyclic Ring Formation via Sulfonyl Chloride Intermediates

The electrophilic nature of the sulfonyl chloride group in this compound allows for its use in the construction of various nitrogen- and sulfur-containing heterocycles. For instance, it can react with bifunctional nucleophiles to generate cyclic structures.

One common application is the synthesis of sulfonamides, which are important pharmacophores. thieme-connect.com Reaction of this compound with primary amines yields the corresponding N-substituted sulfonamides. If the amine contains another nucleophilic group, subsequent intramolecular cyclization can lead to the formation of heterocyclic sulfonamides (sultams). For example, reaction with an amino alcohol, followed by an intramolecular cyclization (e.g., a Mitsunobu reaction or an Williamson ether synthesis), can provide access to morpholine- and piperazine-based sultams.

Furthermore, this compound can serve as a dienophile in Diels-Alder reactions, particularly when the double bond is activated by the electron-withdrawing sulfonyl group. sigmaaldrich.comnih.gov The resulting cycloadducts, containing the sulfonyl chloride moiety, can be further elaborated to complex heterocyclic architectures.

Integration into Complex Molecular Architectures

The synthetic versatility of this compound makes it a valuable building block for the construction of complex organic molecules, including natural products and pharmaceutical agents.

As a Building Block in Multi-Step Organic Syntheses

The but-2-ene-1-sulfonyl group, introduced via this compound, can serve multiple purposes in a multi-step synthesis. It can act as a protecting group, an activating group, or a key structural element of the final target molecule. The allylic sulfone functionality, for instance, is a versatile synthetic handle that can participate in a wide array of transformations, including:

Julia-Kocienski Olefination: The sulfone can be converted into a β-hydroxy sulfone, which can then undergo elimination to form a new carbon-carbon double bond.

Ramberg-Bäcklund Reaction: α-Halogenation of the sulfone followed by treatment with a base can lead to the formation of an alkene with the extrusion of sulfur dioxide.

Michael Additions: The electron-withdrawing nature of the sulfonyl group activates the double bond towards conjugate addition of nucleophiles.

These transformations, coupled with the other reactions discussed, allow for the strategic incorporation and manipulation of the but-2-ene-1-sulfonyl moiety in the synthesis of complex molecular targets. While specific total syntheses prominently featuring this compound are not extensively detailed in readily available literature, its potential as a versatile building block is evident from the rich chemistry of sulfonyl chlorides and allylic sulfones. quora.commagtech.com.cn

Strategies for Enabling Polyfunctional Compounds with this compound Remain Largely Unexplored in Scientific Literature

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in documented research concerning the specific applications of this compound in the synthesis of polyfunctional compounds. While the broader class of sulfonyl chlorides is well-established for its versatility in organic synthesis, detailed studies and specific examples of derivatization chemistry and synthetic utility for this compound are notably absent.

The general reactivity of sulfonyl chlorides suggests that this compound possesses two primary reactive sites: the electrophilic sulfonyl chloride group and the nucleophilic carbon-carbon double bond. This dual functionality theoretically allows for a range of reactions to introduce multiple functional groups into a molecule. The sulfonyl chloride moiety is known to readily react with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thioesters, respectively. Concurrently, the but-2-ene group could potentially undergo various addition reactions, including halogenation, hydrogenation, and epoxidation, or participate in cycloaddition and cross-coupling reactions.

In contrast, the closely related compound, prop-2-ene-1-sulfonyl chloride (allylsulfonyl chloride), is more frequently cited in the literature, with its applications in various synthetic transformations being more thoroughly documented. The additional methyl group in this compound may influence its reactivity and steric hindrance, potentially leading to different synthetic outcomes. However, without dedicated research, any discussion on its specific synthetic utility would be speculative.

The lack of available data prevents the creation of detailed research findings and interactive data tables as requested. Further empirical investigation is required to elucidate the specific reactivity of this compound and to explore its potential as a tool for the synthesis of polyfunctional compounds.

Advanced Characterization Methodologies in But 2 Ene 1 Sulfonyl Chloride Research

Chromatographic and Separation Science Applications

Chromatographic techniques are indispensable for assessing the purity of but-2-ene-1-sulfonyl chloride and for separating it from starting materials, byproducts, and its geometric isomer.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound. A reverse-phase HPLC method is typically employed for this type of compound.

In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The compound is separated from more polar and less polar impurities based on its partitioning between the two phases. Due to the lack of a strong chromophore in the standard UV range, detection can be challenging. A low wavelength UV detector (e.g., 200-210 nm) is often required. The high reactivity of the sulfonyl chloride group necessitates the use of non-nucleophilic, aprotic solvents in the mobile phase, such as acetonitrile and water, often with an acid modifier like phosphoric or formic acid to ensure sharp peak shapes. This method can also potentially separate the (E) and (Z) isomers, which would appear as distinct peaks in the chromatogram.

Table 5: Representative HPLC Method for Purity Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Phosphoric Acid |

| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |

| Elution Mode | Gradient (e.g., 40% B to 95% B over 15 minutes) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 205 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Component Analysis and Byproduct Detection

Gas Chromatography (GC) is an indispensable analytical technique for the separation and analysis of volatile and semi-volatile compounds. In the context of this compound research, GC is primarily employed for two critical functions: assessing the purity of the synthesized compound and identifying and quantifying any volatile byproducts that may have formed during its synthesis. The successful application of GC for these purposes hinges on the careful selection of the stationary phase, column temperature programming, and the detector.

For the analysis of a reactive compound like this compound, a non-polar or mid-polarity capillary column, such as one coated with a dimethylpolysiloxane or a (5%-phenyl)-methylpolysiloxane stationary phase, is typically chosen. This selection helps to minimize on-column degradation of the analyte. The analysis would involve dissolving a sample in a suitable inert solvent, such as hexane or dichloromethane, and injecting it into the GC system.

A temperature-programmed analysis is crucial for separating this compound from potential impurities. The program would start at a lower temperature to separate highly volatile components, such as residual solvents or starting materials, and gradually ramp up to a higher temperature to elute the target compound and any less volatile byproducts.

Common byproducts that could be detected in the synthesis of this compound might include isomers (e.g., but-3-ene-1-sulfonyl chloride), oxidation products, or products of hydrolysis if moisture is present. A mass spectrometer (MS) detector coupled with the GC (GC-MS) would be particularly powerful, as it provides not only retention time data for quantification but also mass spectra for the structural elucidation of unknown byproducts.

Below is a hypothetical data table illustrating the kind of results that could be obtained from a GC-MS analysis of a crude this compound sample.

Table 1: Hypothetical GC-MS Data for Crude this compound Analysis

| Retention Time (min) | Detected Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Proposed Identity |

| 3.2 | Peak 1 | 78 | 78, 51 | Benzene (solvent) |

| 5.8 | Peak 2 | 154 | 154, 89, 55 | This compound |

| 6.1 | Peak 3 | 154 | 154, 89, 55 | But-3-ene-1-sulfonyl chloride |

| 7.5 | Peak 4 | 170 | 170, 105, 55 | Oxidized byproduct |

X-ray Crystallography and Solid-State Analysis

Crystal Structure Determination of this compound Derivatives

While this compound itself is a liquid at room temperature, its derivatives, particularly solid sulfonamides or sulfonate esters, are amenable to single-crystal X-ray diffraction analysis. This technique provides precise information about the three-dimensional arrangement of atoms within a crystal lattice, including bond lengths, bond angles, and torsional angles. Such data is invaluable for confirming the molecular structure, understanding stereochemistry, and analyzing conformational preferences.

The process involves growing a high-quality single crystal of a derivative, which is then mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. The electron density map calculated from the diffraction data allows for the determination of the atomic positions.

For example, reacting this compound with a primary amine would yield a sulfonamide. The crystal structure of this sulfonamide derivative would reveal the geometry around the sulfur atom, which is expected to be tetrahedral. Furthermore, the conformation of the but-2-enyl group and the orientation of the substituent on the nitrogen atom can be precisely determined. This information is crucial for understanding structure-activity relationships in medicinal chemistry or materials science applications.

Non-Covalent Interaction Analysis via Hirshfeld Surfaces

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on the data obtained from X-ray crystallography. nih.govnih.gov This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates the electron distribution of the procrystal (the crystal lattice).

For a crystalline derivative of this compound, Hirshfeld surface analysis can be used to identify and analyze various non-covalent interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces, which govern the crystal packing. rsc.orgmdpi.comnih.govresearchgate.net The Hirshfeld surface is typically mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds.

Table 2: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Hypothetical Sulfonamide Derivative

| Interaction Type | Contribution to Hirshfeld Surface (%) |

| H···H | 45.2 |

| O···H/H···O | 28.5 |

| C···H/H···C | 15.8 |

| N···H/H···N | 6.5 |

| S···O/O···S | 2.1 |

| Other | 1.9 |

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Behavior Investigation

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques used to study the thermal stability and phase transitions of a material as a function of temperature. While simple stability values are useful, a detailed analysis of TGA and DSC data can provide insights into the decomposition pathways of this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. For this compound, a TGA thermogram would show the onset temperature of decomposition and the number of decomposition steps. The decomposition of sulfonyl chlorides can proceed through various pathways, including the loss of sulfur dioxide (SO2) and the formation of an alkyl chloride. wikipedia.org The expected mass loss associated with the extrusion of SO2 (approx. 41.4%) would be a key indicator of this pathway. Subsequent decomposition of the resulting but-2-enyl chloride would occur at higher temperatures.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. A DSC thermogram of this compound would show endothermic or exothermic peaks corresponding to phase transitions (like boiling) and decomposition events. The decomposition of sulfonyl chlorides is often an exothermic process. By coupling the TGA data with the DSC data, one can correlate mass loss events with specific thermal events (endotherms or exotherms), providing a more complete picture of the decomposition mechanism. For instance, an exothermic peak in the DSC curve that coincides with a significant mass loss in the TGA curve would strongly suggest a decomposition reaction.

Analysis of the gaseous products evolved during the TGA experiment, for example by coupling the TGA to a mass spectrometer (TGA-MS), would provide definitive evidence for the proposed decomposition pathways by identifying fragments such as SO2 and HCl.

Advanced Spectroscopic and Microscopic Techniques

XPS and SIMS for Surface Chemical Composition and Homogeneity

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. mdpi.com If this compound were used to modify a surface, for example, by forming a self-assembled monolayer on a substrate, XPS would be a critical tool for characterizing the resulting film.

An XPS survey scan would identify the presence of carbon, oxygen, sulfur, and chlorine on the surface. High-resolution scans of the S 2p, Cl 2p, C 1s, and O 1s regions would provide information about the chemical environment of these elements. For instance, the binding energy of the S 2p peak would confirm the presence of a sulfonyl group. Changes in the substrate's core level spectra would indicate the formation of a chemical bond between the sulfonyl chloride and the surface. XPS can also be used to assess the homogeneity of the surface functionalization by analyzing different spots on the sample.

Secondary Ion Mass Spectrometry (SIMS) is another surface analysis technique that provides elemental, isotopic, and molecular information about the top 1-2 nm of a surface. nih.govncsu.edu In SIMS, a primary ion beam sputters the sample surface, and the ejected secondary ions are analyzed by a mass spectrometer. nih.gov

For a surface modified with this compound, static SIMS (S-SIMS) would be used to obtain detailed molecular information about the surface with minimal damage. The mass spectrum would show characteristic fragments of the but-2-ene-1-sulfonyl group, confirming its presence on the surface. SIMS imaging can provide a map of the lateral distribution of these fragments, allowing for the assessment of the homogeneity of the surface modification with high spatial resolution. nih.gov Dynamic SIMS, which uses a higher primary ion current to etch into the sample, could be used for depth profiling to determine the thickness of a multilayer film of a this compound-based polymer. mdpi.com

Table 3: Expected Core Level Binding Energies in XPS Analysis of a Surface Modified with this compound

| Element | Core Level | Expected Binding Energy (eV) | Chemical State Information |

| Sulfur | S 2p | ~169 | Sulfonyl group (-SO2-) |

| Chlorine | Cl 2p | ~200 | Covalently bonded chlorine |

| Oxygen | O 1s | ~532 | Sulfonyl oxygen (S=O) |

| Carbon | C 1s | ~285 | Alkyl and alkene carbons |

AFM for Surface Topography and Morphology

Atomic Force Microscopy (AFM) has emerged as a powerful technique for characterizing the surface topography and morphology of materials at the nanoscale. In the context of this compound research, AFM provides invaluable insights into the compound's surface features, which are critical for understanding its reactivity, dissolution behavior, and suitability for various applications, including as an intermediate in organic synthesis. This section delves into the application of AFM to elucidate the surface characteristics of this compound, presenting detailed, albeit hypothetical, research findings that illustrate the utility of this methodology.